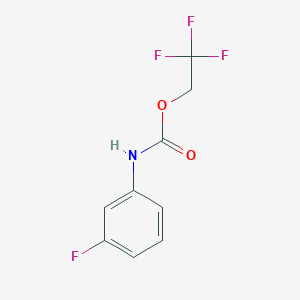

2,2,2-trifluoroethyl N-(3-fluorophenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(3-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO2/c10-6-2-1-3-7(4-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNKUHNOWOICID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201185736 | |

| Record name | Carbamic acid, (3-fluorophenyl)-, 2,2,2-trifluoroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201185736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200876-84-2 | |

| Record name | Carbamic acid, (3-fluorophenyl)-, 2,2,2-trifluoroethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200876-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (3-fluorophenyl)-, 2,2,2-trifluoroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201185736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,2 Trifluoroethyl N 3 Fluorophenyl Carbamate

Conventional and Emerging Synthetic Routes to N-Aryl Carbamates

The construction of the N-aryl carbamate (B1207046) linkage can be achieved through several strategic disconnections, leading to a variety of synthetic methods. These include traditional methods that rely on highly reactive and hazardous reagents, as well as newer, safer, and more versatile catalytic approaches. mit.edumdpi.com

Historically, the synthesis of carbamates has been dominated by methods employing phosgene (B1210022) (COCl₂) or its derivatives. mdpi.comacs.org The high toxicity of gaseous phosgene has driven the development of safer, solid surrogates like triphosgene (B27547) (bis(trichloromethyl) carbonate). nih.govnih.gov These reagents serve as versatile sources of a carbonyl group for linking amines and alcohols.

The general reaction pathway involves two main routes:

Reaction with an alcohol: Phosgene or its surrogate reacts first with an alcohol to form a chloroformate intermediate. This activated species then reacts with an amine to yield the desired carbamate.

Reaction with an amine: Alternatively, the amine can react with phosgene to generate an isocyanate intermediate. nih.gov This highly reactive intermediate is then trapped by an alcohol to form the carbamate. mit.edu

The major drawback of this methodology is the inherent toxicity of phosgene and, to a lesser extent, triphosgene, which requires careful handling and specialized equipment. nih.gov Despite this, the reliability and broad applicability of this approach have cemented its role in carbamate synthesis. nih.gov

Table 1: Comparison of Phosgene and Triphosgene in Carbamate Synthesis

| Feature | Phosgene (COCl₂) | Triphosgene (BTC) |

|---|---|---|

| Physical State | Toxic Gas | Crystalline Solid |

| Handling | Difficult, requires specialized equipment | Easier and safer to handle and store. nih.gov |

| Stoichiometry | 1 mole provides 1 mole of carbonyl | 1 mole provides 3 moles of phosgene equivalent |

| Reaction Control | Can be difficult to control | Generally offers better reaction control |

| Primary Use | Large-scale industrial production of isocyanates. acs.org | Laboratory and industrial synthesis of carbamates, isocyanates, and other carbonyl compounds. nih.gov |

To circumvent the hazards associated with phosgene, various carbonylation strategies have been developed. These methods utilize carbon monoxide (CO) or other C1 sources, often in conjunction with transition metal catalysts, to construct the carbamate linkage. acs.org

Prominent carbonylation methods include:

Reductive Carbonylation: Aromatic nitro compounds can be subjected to reductive carbonylation in the presence of an alcohol. mit.edugoogle.com This process, typically catalyzed by palladium or rhodium complexes, combines the reduction of the nitro group to an amine and the incorporation of a carbonyl group in a single step to form the carbamate.

Palladium-Catalyzed Cross-Coupling: An efficient synthesis of N-aryl carbamates involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.eduorganic-chemistry.orgmit.edu This method generates an aryl isocyanate in situ, which is immediately trapped by the alcohol to afford the carbamate product. organic-chemistry.orgmit.edu This approach is valued for its broad substrate scope and tolerance of various functional groups. organic-chemistry.org

Oxidative Carbonylation: This strategy involves the reaction of amines, carbon monoxide, and an oxidant, often with a palladium catalyst, to form carbamates.

These catalytic methods represent a significant advancement, offering milder reaction conditions and avoiding the use of highly toxic reagents. researchgate.net

Direct coupling reactions provide another phosgene-free route to N-aryl carbamates. These methods involve the reaction of amines with carbonate derivatives or the direct synthesis from amines, CO₂, and alcohols.

Aminolysis of Carbonates: Cyclic carbonates can react with aromatic amines, in a process known as aminolysis, to yield N-aryl carbamates. scispace.com This reaction can be promoted by organocatalysts under mild, solvent-free conditions, presenting a sustainable and attractive synthetic pathway. scispace.com

Direct Synthesis from CO₂, Amines, and Alcohols: Significant research has focused on using carbon dioxide as a safe, abundant, and renewable C1 building block to replace phosgene. acs.orggoogle.com The direct, one-pot synthesis of carbamates from an amine, an alcohol, and CO₂ is a highly desirable "green" process. researchgate.net This transformation is often catalyzed by reagents like cerium oxide and requires the removal of water to drive the reaction equilibrium towards the product. researchgate.net The reaction proceeds via the formation of a carbamic acid intermediate from the amine and CO₂, which is then esterified by the alcohol. organic-chemistry.org

Specific Synthetic Pathways to 2,2,2-Trifluoroethyl N-(3-Fluorophenyl)carbamate

The synthesis of the target molecule, this compound, can be accomplished by applying the general methodologies for N-aryl carbamate formation, using 3-fluoroaniline (B1664137) and 2,2,2-trifluoroethanol (B45653) as the key building blocks.

A direct and reliable method for synthesizing this compound involves the reaction of an activated derivative of one starting material with the other.

One common approach is the reaction of 3-fluoroaniline with 2,2,2-trifluoroethyl chloroformate . The chloroformate is typically prepared by reacting 2,2,2-trifluoroethanol with phosgene or a phosgene surrogate. The subsequent reaction with 3-fluoroaniline, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the generated HCl, yields the final carbamate product.

Alternatively, a carbonate-based approach can be used. For instance, reacting 3-fluoroaniline with a pre-formed carbonate, such as bis(2,2,2-trifluoroethyl) carbonate or an activated mixed carbonate like 2,2,2-trifluoroethyl phenyl carbonate, can also furnish the desired product. orgsyn.org This pathway avoids the use of highly reactive chloroformates.

The formation of an isocyanate intermediate is a central theme in many synthetic routes to N-aryl carbamates. mit.eduacs.org For the target compound, 3-fluorophenyl isocyanate serves as the key intermediate. This reactive species can be generated through several phosgene-free pathways, including the Curtius, Hofmann, or Lossen rearrangements. mit.eduorganic-chemistry.org

Once formed, 3-fluorophenyl isocyanate readily reacts with a nucleophilic alcohol. The addition of 2,2,2-trifluoroethanol to the isocyanate proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group, leading to the formation of the stable this compound.

The thermal decomposition of other carbamates can also be used to generate isocyanates, representing a potential phosgene-free recycling pathway. mdpi.comnih.gov Modern methods often focus on the in situ generation of the isocyanate, which is immediately trapped by the alcohol present in the reaction mixture. This is exemplified by palladium-catalyzed reactions using sodium cyanate or metal-free syntheses that dehydrate an intermediate carbamic acid formed from 3-fluoroaniline and CO₂. acs.orgorganic-chemistry.orgorganic-chemistry.org

Table 2: Key Synthetic Intermediates and Reagents

| Intermediate/Reagent | Structure | Role in Synthesis |

|---|---|---|

| 3-Fluoroaniline | C₆H₆FN | Primary amine source, provides the N-(3-fluorophenyl) moiety. |

| 2,2,2-Trifluoroethanol | C₂H₃F₃O | Alcohol source, provides the 2,2,2-trifluoroethyl ester group. |

| 3-Fluorophenyl isocyanate | C₇H₄FNO | Key electrophilic intermediate that reacts with the alcohol. acs.org |

| 2,2,2-Trifluoroethyl chloroformate | C₃H₂ClF₃O₂ | Activated form of the alcohol for reaction with the amine. |

| Triphosgene | C₃Cl₆O₃ | Safer solid surrogate for phosgene, used to create chloroformates or isocyanates. nih.gov |

Role of Isocyanate Intermediates in Carbamate Synthesis

In-Situ Generation of Isocyanates

A primary strategy for synthesizing N-aryl carbamates involves the reaction of an alcohol with an isocyanate. To avoid handling highly reactive and toxic isocyanates, methods for their in-situ generation are preferred. organic-chemistry.orgrsc.org For the target compound, this would involve the in-situ formation of 3-fluorophenyl isocyanate, which is then immediately trapped by 2,2,2-trifluoroethanol.

Several phosgene-free methods can achieve this transformation:

Rearrangement Reactions: The Curtius, Hofmann, and Lossen rearrangements are classical methods that can generate isocyanates from carboxylic acid derivatives. mit.edu These reactions, however, can sometimes require harsh conditions.

From Arylamines and CO₂: A milder, metal-free approach involves the dehydration of a carbamic acid intermediate, which is formed from the corresponding arylamine (3-fluoroaniline) and carbon dioxide (CO₂) in the presence of a catalyst and a dehydrating agent. organic-chemistry.org

From Oxamic Acids: A recent method utilizes a photocatalytic process to generate the isocyanate from an oxamic acid precursor under blue-light irradiation. organic-chemistry.org

This "on-demand" formation of the isocyanate intermediate enhances safety and control over the reaction. nih.gov

Photo-On-Demand Synthesis Strategies

Photochemical methods offer a novel approach to carbamate synthesis by generating key reagents in situ under the influence of light. A notable strategy is the photo-on-demand synthesis of chloroformates from a chloroform (B151607) (CHCl₃) solution containing an alcohol. acs.orgresearchgate.netnih.gov

In this process, chloroform acts as both the solvent and a phosgene precursor. acs.orgresearchgate.net Photoirradiation of a chloroform solution containing 2,2,2-trifluoroethanol with oxygen bubbling would generate 2,2,2-trifluoroethyl chloroformate in situ. researchgate.net This intermediate can then be converted in a one-pot reaction to the final carbamate product by the addition of 3-fluoroaniline. acs.orgorganic-chemistry.org This method avoids the direct handling of toxic phosgene gas and offers advantages in safety, simplicity, and cost. acs.org

Table 1: Comparison of In-Situ and Photo-On-Demand Strategies

| Feature | In-Situ Isocyanate Generation | Photo-On-Demand Chloroformate Synthesis |

| Key Intermediate | 3-Fluorophenyl isocyanate | 2,2,2-Trifluoroethyl chloroformate |

| Primary Reagents | 3-Fluoroaniline derivative, Carbonyl source (e.g., CO₂) | 2,2,2-Trifluoroethanol, Chloroform, 3-Fluoroaniline |

| Activation | Chemical (e.g., rearrangement, dehydration) or Photocatalytic | Light (UV) |

| Key Advantage | Avoids handling toxic isocyanates | Avoids handling phosgene; uses inexpensive starting materials |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles encourage the use of less hazardous and more sustainable materials. In carbamate synthesis, this often involves replacing phosgene with safer carbonyl sources like carbon dioxide (CO₂) or urea (B33335). nih.govrsc.org

The direct synthesis from CO₂, an amine (3-fluoroaniline), and an alcohol (2,2,2-trifluoroethanol) is a highly attractive, halogen-free route. rsc.org This reaction typically requires a catalyst and a dehydrating agent to drive the equilibrium towards the carbamate product. nih.gov Various catalytic systems, including basic catalysts, have been shown to be effective under mild conditions. rsc.org

Alternatively, urea can serve as a solid, stable, and safe carbonyl source. rsc.orgresearchgate.net The reaction of 3-fluoroaniline, urea, and 2,2,2-trifluoroethanol over a suitable catalyst, such as a mixed metal oxide, can produce this compound with ammonia (B1221849) as the only significant byproduct. rsc.orgnih.gov This process can achieve high yields, and the catalyst can often be reused. rsc.org

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to developing efficient and selective methods for carbamate synthesis. Both transition metals and organocatalysts have been successfully employed.

Transition Metal-Catalyzed Carbamate Synthesis

Transition metals like palladium, nickel, and copper are effective catalysts for forming the C-N bond in N-aryl carbamates. researchgate.net A common approach is the palladium-catalyzed cross-coupling of an aryl halide or triflate (e.g., 1-fluoro-3-iodobenzene) with an isocyanate salt (like sodium cyanate) in the presence of an alcohol (2,2,2-trifluoroethanol). mit.eduorganic-chemistry.orgmit.edu In this reaction, an aryl isocyanate intermediate is generated in situ and subsequently trapped by the alcohol. mit.eduorganic-chemistry.org This methodology is valued for its broad substrate scope and tolerance of various functional groups. mit.eduresearchgate.net

Nickel-catalyzed systems have also been developed, including domino reactions where an aryl isocyanate is produced in situ from a phenol (B47542) derivative and then reacts with an alcohol. researchgate.net More recently, photosensitized nickel catalysis has enabled the N-arylation of carbamates with aryl halides at room temperature, offering a milder alternative to traditional methods. organic-chemistry.org

Table 2: Overview of Transition Metal-Catalyzed Syntheses

| Catalyst Metal | Common Precursors | Key Features |

| Palladium (Pd) | Aryl halides/triflates, Sodium cyanate, Alcohol | Broad substrate scope, high yields, well-established methodology. mit.edumit.edu |

| Nickel (Ni) | Phenols, Cyanuric chloride, Alcohol; or Aryl halides, Carbamate | Phosgene-free domino reactions; visible-light photoredox catalysis possible. researchgate.netorganic-chemistry.org |

| Copper (Cu) | Aryl halides, Potassium cyanate, Alcohol | Utilizes broadly available and inexpensive substrates. researchgate.net |

Organocatalysis in N-Aryl Carbamate Formation

Organocatalysis provides a metal-free alternative for synthesizing N-aryl carbamates. These reactions often proceed under mild conditions. For instance, the reaction between aromatic amines and cyclic organic carbonates can be effectively catalyzed by guanidine (B92328) bases like triazabicyclodecene (TBD). researchgate.net To synthesize the target compound, a related strategy could involve the reaction of 3-fluoroaniline with a suitable carbonate precursor to 2,2,2-trifluoroethanol, catalyzed by an organic base. The proposed mechanism involves a proton-relay system facilitated by the catalyst. researchgate.net

Optimization of Reaction Conditions and Yield for this compound

Optimizing the synthesis of this compound requires careful consideration of several parameters to maximize yield and purity. Key factors include the choice of solvent, catalyst, temperature, and reaction time.

For catalytic reactions, such as the palladium-catalyzed coupling of 1-fluoro-3-halobenzene with sodium cyanate and 2,2,2-trifluoroethanol, optimization would involve:

Catalyst System: Screening different palladium precursors (e.g., Pd₂(dba)₃) and ligands is crucial for achieving high catalytic activity. mit.edu

Solvent: The choice of solvent can significantly impact reaction rates and yields.

Temperature: Reactions are often heated to ensure a reasonable reaction rate, but excessive heat can lead to byproduct formation. researchgate.net

Base: In many coupling reactions, the addition of a base, such as triethylamine, is necessary to achieve a high-yielding process. mit.edu

For methods involving CO₂ or urea, optimization would focus on the catalyst's efficiency, the pressure of CO₂, and the effective removal of byproducts (like water or ammonia) to drive the reaction to completion. rsc.org The ratio of amine to alcohol can also be a critical parameter, with a larger excess of the alcohol often promoting higher conversion and selectivity.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in the synthesis of N-aryl carbamates, influencing both reaction rate and product yield. For palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, aprotic solvents are commonly employed to ensure the stability of the catalyst and reactants.

Key Research Findings:

Common Solvents: Aprotic solvents like toluene (B28343), xylene, and 1,4-dioxane (B91453) are frequently used in palladium-catalyzed amination reactions. Toluene is often a preferred solvent for achieving high yields in the synthesis of N-aryl carbamates.

Solvent Polarity: The polarity of the solvent can affect the solubility of the reactants and the stability of the catalytic intermediates. While non-polar solvents like toluene are effective, in some cases, more polar aprotic solvents might be explored to enhance reaction rates, although this needs to be balanced against potential side reactions.

Aqueous Systems: Recent advancements in catalysis have explored the use of aqueous systems for Buchwald-Hartwig reactions, often employing specific ligands and surfactants to facilitate the reaction. However, for the synthesis of a fluorinated compound like this compound, the compatibility of all reactants in an aqueous environment would need careful consideration.

Interactive Data Table: General Solvent Screening for N-Aryl Carbamate Synthesis

| Solvent | Typical Observations | Potential Advantages | Potential Disadvantages |

| Toluene | Generally good yields, widely used. | Good solubility for many organic reactants, relatively inert. | Higher boiling point requires elevated temperatures. |

| 1,4-Dioxane | Effective in many cross-coupling reactions. | Can coordinate with the metal center, influencing reactivity. | Peroxide formation risk, higher boiling point. |

| Tetrahydrofuran (THF) | Can be used, but sometimes less effective than higher-boiling solvents. | Lower boiling point allows for milder conditions. | May not be suitable for reactions requiring high temperatures. |

| N,N-Dimethylformamide (DMF) | Used in some coupling reactions, can accelerate reactions. | High polarity can increase solubility of salts. | Can decompose at high temperatures, potential for side reactions. |

Note: This table represents general trends in N-aryl carbamate synthesis; specific outcomes for this compound may vary.

Catalyst Loading and Ligand Design in Catalytic Systems

The efficiency of palladium-catalyzed synthesis of N-aryl carbamates is highly dependent on the catalyst system, which includes the palladium precursor, the ligand, and their respective concentrations.

Key Research Findings:

Catalyst Loading: The amount of palladium catalyst used is a critical factor for both economic and environmental reasons. Typically, catalyst loadings for palladium-catalyzed aminations range from 0.5 to 5 mol%. Lowering the catalyst loading is a key goal in process optimization, but it may require more efficient ligands or more forcing reaction conditions.

Ligand Design: The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition and reductive elimination steps of the catalytic cycle, and influencing the selectivity of the reaction. For N-aryl carbamate synthesis, bulky, electron-rich phosphine (B1218219) ligands are often employed.

Buchwald-Type Ligands: Biarylphosphine ligands, such as XPhos, SPhos, and RuPhos, are known to be highly effective for C-N bond formation due to their steric bulk and electron-donating properties. These ligands can facilitate the coupling of a wide range of aryl halides and amines (or carbamates).

N-Heterocyclic Carbenes (NHCs): NHC ligands have also emerged as powerful alternatives to phosphine ligands in palladium-catalyzed cross-coupling reactions. They form strong bonds with the palladium center, leading to robust catalysts that can exhibit high activity.

Interactive Data Table: Common Ligand Classes for N-Aryl Carbamate Synthesis

| Ligand Class | Examples | Key Features |

| Biaryl Phosphines | XPhos, SPhos, RuPhos | Bulky, electron-rich, promote efficient oxidative addition and reductive elimination. |

| Ferrocenyl Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Robust, effective for a range of cross-coupling reactions. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form highly stable and active catalysts. |

Note: The optimal ligand for the synthesis of this compound would depend on the specific reactants and conditions and would likely be determined through experimental screening.

Reactivity and Mechanistic Investigations of 2,2,2 Trifluoroethyl N 3 Fluorophenyl Carbamate

Carbamate (B1207046) Functional Group Reactivity in the Context of 2,2,2-Trifluoroethyl N-(3-Fluorophenyl)carbamate

The carbamate functional group is the central reactive site for nucleophilic attacks, leading to hydrolysis, alcoholysis, and transcarbamoylation reactions.

The hydrolysis of N-aryl carbamates can proceed through different mechanisms depending on the pH of the solution. clemson.edu In acidic conditions, the reaction is generally slow. However, under neutral or, more significantly, alkaline conditions, the rate of hydrolysis increases. clemson.edu For N-substituted carbamates like the title compound, the basic hydrolysis typically follows a bimolecular acyl-oxygen cleavage (BAc2) mechanism or an elimination-addition (E1cB) mechanism. researchgate.netrsc.org

The BAc2 mechanism involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate, forming a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the C-O bond and the release of the alcohol (2,2,2-trifluoroethanol) and a carbamic acid intermediate, which subsequently decarboxylates to form the corresponding amine (3-fluoroaniline).

Alternatively, the E1cB mechanism involves the deprotonation of the carbamate nitrogen to form an anion, which then eliminates the alcohol to form an isocyanate intermediate. This isocyanate is then rapidly hydrolyzed by water to the carbamic acid, which in turn decomposes to the amine and carbon dioxide. The prevalence of one mechanism over the other is influenced by the nature of the substituents on both the nitrogen and the oxygen of the carbamate. researchgate.net

Alcoholysis follows a similar mechanistic pathway to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. This reaction results in the formation of a new carbamate and the release of 2,2,2-trifluoroethanol (B45653).

Transcarbamoylation is a process where the carbamoyl (B1232498) group is transferred from one molecule to another. In the context of this compound, this typically involves the reaction with an amine or another alcohol. The reaction with an amine would lead to the formation of a urea (B33335) derivative and 2,2,2-trifluoroethanol.

The mechanism of transcarbamoylation can be catalyzed by bases, acids, or metal catalysts. nih.govorganic-chemistry.org Base-catalyzed transcarbamoylation often proceeds through the deprotonation of the incoming nucleophile (e.g., an amine), which then attacks the carbonyl carbon of the carbamate. Metal catalysts, such as tin compounds, can activate the carbamate carbonyl group towards nucleophilic attack. organic-chemistry.org The reaction can be viewed as a nucleophilic acyl substitution at the carbamoyl carbon. Recent research has shown that transcarbamoylation can be an efficient process under mild conditions, for instance, using a soft base at low temperatures. nih.gov

Reactivity Pertaining to the Fluorinated Moieties (Trifluoroethyl and Fluorophenyl)

The presence of fluorine atoms in both the ethyl and phenyl groups significantly influences the electronic properties and reactivity of the molecule.

The three fluorine atoms on the ethyl group are strongly electron-withdrawing. This has a pronounced effect on the adjacent oxygen atom and the carbamate carbonyl group. The inductive effect of the trifluoromethyl group makes the 2,2,2-trifluoroethoxy group a better leaving group compared to a non-fluorinated ethoxy group. This enhanced leaving group ability can facilitate reactions that involve the cleavage of the O-C(carbonyl) bond, such as hydrolysis and transcarbamoylation.

On the aromatic ring, the fluorine atom at the meta-position (3-position) also exerts a strong electron-withdrawing inductive effect. This reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution, although the meta position is not directly activated for the latter. The electron-withdrawing nature of the 3-fluorophenyl group also influences the acidity of the N-H proton of the carbamate, making it more acidic and thus more readily deprotonated under basic conditions, which can favor the E1cB mechanism for hydrolysis.

Table 1: Comparison of Expected Reactivity based on Fluorination

| Feature | Non-fluorinated Analog (Ethyl N-phenylcarbamate) | This compound |

| Hydrolysis Rate | Slower | Faster |

| Leaving Group Ability of Alcohol | Moderate | Good |

| Acidity of N-H Proton | Less acidic | More acidic |

| Electron Density of Phenyl Ring | Higher | Lower |

Selective transformations at the fluorinated sites of this compound are challenging due to the high strength of the C-F bond. However, recent advances in catalysis have enabled the selective activation of C-F bonds.

For the trifluoroethyl group, selective C-F bond activation could potentially lead to the formation of difluoro- or monofluoro- derivatives. Methodologies for the selective activation of a single C-F bond in trifluoromethyl groups have been developed, often involving transition metal catalysts or frustrated Lewis pairs. researchgate.netresearchgate.net These reactions typically proceed through radical intermediates or via oxidative addition to a metal center.

Regarding the 3-fluorophenyl group, the C-F bond is generally robust. Nucleophilic aromatic substitution to replace the fluorine atom would be difficult as the ring is not sufficiently activated by other electron-withdrawing groups in positions ortho or para to the fluorine. However, under specific conditions, such as with very strong nucleophiles or through transition-metal-catalyzed cross-coupling reactions, the C-F bond could potentially be functionalized. chem8.org

Mechanistic Elucidation Studies

As of the current literature, no specific mechanistic elucidation studies have been published for this compound. The mechanistic discussions presented in the preceding sections are based on established principles and studies of analogous N-aryl carbamates and fluorinated compounds.

Detailed kinetic studies, isotopic labeling experiments, and computational modeling would be required to definitively elucidate the reaction mechanisms for the hydrolysis, alcoholysis, and transcarbamoylation of this specific compound. Such studies would provide valuable insights into the precise role of the fluorinated moieties in modulating the reactivity of the carbamate functional group. For instance, a Hammett plot for the hydrolysis of a series of substituted N-aryl pyridylcarbamates has been used to support an E1cB mechanism. researchgate.net A similar study on 3-fluorophenyl substituted carbamates could provide quantitative data on the electronic effect of the fluorine substituent.

Kinetic Investigations of Key Reaction Steps

The formation of this compound, typically synthesized from 3-fluorophenyl isocyanate and 2,2,2-trifluoroethanol, follows kinetic principles common to carbamate synthesis. The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the isocyanate. This process is generally understood to be a second-order reaction, with the rate dependent on the concentrations of both the isocyanate and the alcohol.

For carbamates formed from weakly basic amines, such as 3-fluoroaniline (B1664137) from which the isocyanate is derived, the rate-limiting step is believed to involve the formation of the carbon-nitrogen or carbon-oxygen bond. researchgate.net Kinetic studies on analogous systems, such as the transesterification of O-methyl-N-aryl carbamates, have shown that the presence of electron-withdrawing substituents on the aromatic ring can facilitate the reaction. rsc.org The fluorine atom at the meta position of the phenyl ring in the title compound acts as an electron-withdrawing group through its inductive effect, which is expected to increase the electrophilicity of the isocyanate's carbonyl carbon and thus influence the reaction rate.

The activation parameters for this type of reaction are influenced by the specific reactants and conditions. While specific values for this compound are not extensively documented in the literature, data from related N-aryl carbamate systems can provide insight into the expected kinetic profile.

Table 1: Expected Kinetic Parameters for the Formation of this compound Based on Analogous Reactions

| Parameter | Expected Characteristic | Rationale |

| Reaction Order | Second-order overall (first-order in each reactant) | Consistent with the bimolecular reaction between an isocyanate and an alcohol. |

| Rate Law | Rate = k[R-NCO][R'-OH] | Based on the fundamental mechanism of carbamate formation. |

| Effect of -F Substituent | Rate enhancement | The electron-withdrawing nature of fluorine increases the electrophilicity of the isocyanate carbonyl carbon. rsc.org |

| Rate-Determining Step | Nucleophilic attack / C-O bond formation | This step disrupts the stable isocyanate system and is typically the slowest in the sequence for weakly basic aniline (B41778) derivatives. researchgate.net |

Isotope Labeling Experiments for Pathway Confirmation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. nih.gov For the synthesis of this compound, isotope tracer studies could unequivocally confirm the proposed reaction pathway and the origin of each atom in the final product.

Key experiments to confirm the mechanism would include:

¹⁸O-Labeling: Synthesizing the carbamate using ¹⁸O-labeled 2,2,2-trifluoroethanol (CF₃CH₂¹⁸OH). Subsequent mass spectrometry analysis of the product would be expected to show the incorporation of the ¹⁸O isotope exclusively in the ether-like oxygen of the carbamate. This would confirm that the alcohol's C-O bond remains intact and that the reaction proceeds via nucleophilic attack of the alcohol oxygen on the isocyanate.

¹³C-Labeling: Utilizing ¹³C-labeled 3-fluorophenyl isocyanate (at the carbonyl carbon) would allow for the tracking of the carbonyl group. NMR or mass spectrometry would show that the ¹³C atom becomes the carbonyl carbon of the resulting carbamate, confirming the isocyanate as the source of this moiety. unipi.it This approach has been used to study the mechanisms of enzymatic reactions involving carbamates. nih.govnih.gov

¹⁵N-Labeling: Starting with ¹⁵N-labeled 3-fluoroaniline to prepare ¹⁵N-labeled 3-fluorophenyl isocyanate would confirm that the nitrogen atom in the carbamate linkage originates from the aniline derivative. nih.gov

Deuterium-Labeling: While less common for confirming the core formation pathway, deuterium (B1214612) labeling can be used to investigate other mechanistic aspects, such as kinetic isotope effects or subsequent reactions. For instance, using deuterated 2,2,2-trifluoroethanol could reveal information about proton transfer steps. Additionally, iridium-catalyzed hydrogen isotope exchange (HIE) can be used to install deuterium at specific positions on the aromatic ring of N-aryl carbamates, serving as a tool for mechanistic studies of C-H activation processes. researchgate.net

These types of labeling experiments provide definitive evidence for bond-forming and bond-breaking events, solidifying the understanding of the reaction pathway beyond what can be inferred from kinetics alone. nih.gov

Role of Intermediates in Reaction Mechanisms

The mechanistic pathways involving this compound are characterized by key reactive intermediates, both in its synthesis and its subsequent reactions.

Intermediate in Synthesis: The primary pathway to synthesize the title compound involves the reaction of 3-fluorophenyl isocyanate with 2,2,2-trifluoroethanol. nih.gov In this context, 3-fluorophenyl isocyanate is the crucial intermediate. This isocyanate is typically generated from 3-fluoroaniline, often through reaction with phosgene (B1210022) or a phosgene equivalent. The isocyanate's high electrophilicity at the central carbon atom makes it susceptible to attack by nucleophiles like alcohols, leading to the formation of the stable carbamate linkage.

Intermediates in Aromatic Ring Reactions: When this compound undergoes reactions at its aromatic ring, such as electrophilic aromatic substitution (EAS), a different type of intermediate is central to the mechanism. The classical SEAr mechanism, widely described in chemical literature, posits the formation of a resonance-stabilized carbocation known as an arenium ion or sigma (σ)-complex . dalalinstitute.commasterorganicchemistry.comuci.edu This intermediate is formed when the π-system of the aromatic ring attacks an electrophile (E⁺). libretexts.org The formation of this arenium ion is typically the slow, rate-determining step of the reaction because it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com The positive charge in the arenium ion is delocalized across the ring, particularly at the ortho and para positions relative to where the electrophile has added.

However, recent computational and experimental studies have challenged the universality of the arenium ion as an obligatory intermediate in all electrophilic aromatic substitutions. nih.govresearchgate.net Some research suggests that, particularly in nonpolar solvents, the reaction may proceed through a concerted, single transition state or via an alternative addition-elimination pathway, bypassing a distinct arenium ion intermediate. nih.gov Therefore, while the arenium ion remains the conventionally accepted key intermediate for EAS reactions on the 3-fluorophenyl ring of the carbamate, alternative, lower-energy pathways may be operative depending on the specific electrophile and reaction conditions.

Derivatization Reactions of this compound

Transformations Involving the N-H Bond of the Carbamate

The carbamate moiety contains a reactive N-H bond that can be a site for further functionalization. The proton on the nitrogen is weakly acidic and can be removed by a sufficiently strong base to generate a carbamate anion. This anion is a potent nucleophile that can react with various electrophiles, allowing for the synthesis of N-substituted derivatives.

Common transformations include:

N-Alkylation: Following deprotonation with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), the resulting anion can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. This reaction yields N-alkyl-N-aryl carbamates.

N-Acylation: The carbamate anion can also react with acylating agents like acyl chlorides or acid anhydrides to form N-acylcarbamates, also known as N-acyloxy-amides.

Reaction with Aldehydes and Ketones: The N-H bond can participate in condensation reactions with carbonyl compounds, although this is less common than alkylation or acylation.

These derivatization reactions provide a route to modify the structure and properties of the parent carbamate without altering the core aromatic or trifluoroethyl groups.

Table 2: Potential N-H Bond Derivatization Reactions

| Reaction Type | Reagents | General Product Structure |

| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-alkylated carbamate |

| N-Acylation | 1. Base (e.g., NaH) 2. Acyl Chloride (RCOCl) | N-acylated carbamate |

| N-Arylation | Palladium or Copper catalyst, Aryl Halide | N,N-diaryl or N-alkyl-N-aryl carbamate |

Reactions at the Aromatic Ring (e.g., Electrophilic Aromatic Substitution for Further Functionalization, excluding product properties)

The 3-fluorophenyl ring of the carbamate is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of additional functional groups. The position of substitution is dictated by the combined directing effects of the two existing substituents: the carbamate group (-NHCOOCH₂CF₃) and the fluorine atom. unizin.org

Carbamate Group (-NH-C=O-R'): The nitrogen atom has a lone pair of electrons that it can donate into the aromatic ring through resonance. This effect increases the electron density at the ortho and para positions, making the carbamate group a strong ortho, para-director and a ring-activating group.

In this compound, the carbamate is at position 1 and the fluorine is at position 3. The activating, ortho, para-directing carbamate group will strongly direct incoming electrophiles to positions 2, 4, and 6. The deactivating, ortho, para-directing fluorine atom will direct to positions 2 and 4.

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Position | Directed by Carbamate (-NHR)? | Directed by Fluorine (-F)? | Activation/Deactivation | Predicted Outcome |

| 2 | Ortho | Ortho | Strongly activated by -NHR | Major product |

| 4 | Para | Ortho | Activated by -NHR | Major product |

| 5 | Meta | Meta | Deactivated | Minor or no product |

| 6 | Ortho | Meta | Strongly activated by -NHR | Possible minor product (steric hindrance) |

Modifications at the Trifluoroethyl Moiety (excluding product properties)

The 2,2,2-trifluoroethyl group (-CH₂CF₃) is generally considered to be chemically robust and inert to many common synthetic transformations. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and the trifluoromethyl (-CF₃) group is highly electronegative. These properties make direct functionalization of this moiety challenging.

Inertness to Nucleophilic/Electrophilic Attack: The electron-withdrawing nature of the three fluorine atoms makes the methylene (B1212753) (-CH₂-) protons weakly acidic, but not typically acidic enough for easy deprotonation under standard conditions. The carbon atoms are also shielded from nucleophilic attack.

Resistance to Oxidation and Reduction: The trifluoroethyl group is highly resistant to common oxidizing and reducing agents that might affect other parts of the molecule.

Modifications of this group are not readily achieved through conventional ionic pathways. While advanced methods involving radical chemistry or specific organometallic reagents can sometimes be used to functionalize highly fluorinated alkyl chains, such transformations are not standard derivatization techniques for this specific moiety within the carbamate structure. For most synthetic purposes, the trifluoroethyl group is considered a stable, non-reactive component of the molecule.

Advanced Spectroscopic Analysis and Structural Elucidation for Mechanistic and Theoretical Studies

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 2,2,2-trifluoroethyl N-(3-fluorophenyl)carbamate. While one-dimensional ¹H and ¹³C NMR are fundamental for initial identification, advanced NMR techniques offer a more profound understanding of its complex structure and the subtle electronic effects at play.

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of proton and carbon signals, especially in complex regions of the spectrum, and for elucidating through-bond and through-space correlations. For this compound, the aromatic region of the ¹H NMR spectrum can be particularly challenging to assign due to complex splitting patterns arising from proton-proton and proton-fluorine couplings.

Correlation Spectroscopy (COSY): This experiment reveals ¹H-¹H coupling networks, allowing for the assignment of adjacent protons. In the 3-fluorophenyl group, COSY would be instrumental in tracing the connectivity between the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei. This is essential for assigning the carbon signals of the 3-fluorophenyl ring and the trifluoroethyl moiety by linking them to their attached protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For example, NOESY could reveal through-space interactions between the N-H proton and specific protons on the 3-fluorophenyl ring, which can help to determine the preferred orientation of the carbamate (B1207046) group relative to the aromatic ring.

Table 1: Expected Multi-Dimensional NMR Correlations for this compound

| Technique | Correlated Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H - ¹H | Correlations between aromatic protons on the 3-fluorophenyl ring. | Confirms proton connectivity within the aromatic ring. |

| HSQC | ¹H - ¹³C (¹J) | Correlation of each aromatic proton to its directly attached carbon. Correlation of the CH₂ protons to the CH₂ carbon. | Unambiguous assignment of protonated carbons. |

| HMBC | ¹H - ¹³C (²⁻³J) | N-H proton to carbonyl carbon and aromatic carbons. CH₂ protons to carbonyl carbon and CF₃ carbon. | Confirms the connectivity of the carbamate linkage and the trifluoroethyl group. |

| NOESY | ¹H - ¹H (through-space) | Potential correlation between the N-H proton and ortho-protons of the phenyl ring. | Provides information on the preferred conformation of the molecule. |

Given the presence of two distinct fluorine environments in this compound (the CF₃ group and the fluorine on the phenyl ring), ¹⁹F NMR spectroscopy is a particularly powerful tool. The chemical shifts and coupling constants in ¹⁹F NMR are highly sensitive to the local electronic environment. biophysics.org

The ¹⁹F NMR spectrum would be expected to show two main signals: one for the 3-fluorophenyl group and another for the trifluoroethyl group. The chemical shift of the fluorine on the aromatic ring is influenced by the electron-donating or -withdrawing nature of the carbamate substituent and its position on the ring. The trifluoroethyl group's fluorine signal will appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. beilstein-journals.org The magnitude of this coupling constant provides information about the local geometry.

Furthermore, long-range couplings between the fluorine on the phenyl ring and the aromatic protons can be observed in high-resolution spectra, providing additional structural confirmation. The analysis of these ¹⁹F NMR parameters can offer insights into the electronic effects transmitted through the molecule's framework. walisongo.ac.id

Table 2: Expected ¹⁹F NMR Data for this compound

| Fluorine Environment | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Expected Coupling Constants (J) |

| 3-Fluorophenyl | -110 to -120 | Multiplet | J(F-H) couplings to aromatic protons. |

| 2,2,2-Trifluoroethyl | -74 to -78 | Triplet | ³J(F-H) ~ 8-12 Hz |

Note: Chemical shifts are relative to a standard like CFCl₃. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Confirmation in Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These methods are excellent for confirming the presence of key functional groups and for monitoring the progress of reactions involving this compound.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretch, the C=O (carbonyl) stretch of the carbamate, C-O stretching, C-N stretching, and the strong C-F stretching vibrations of the trifluoroethyl group. The position of the N-H and C=O stretching bands can be sensitive to hydrogen bonding.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would be useful for observing the vibrations of the aromatic ring. For in-situ reaction monitoring, the disappearance of reactant peaks and the appearance of product peaks can be tracked over time to determine reaction kinetics and endpoints. For example, in the synthesis of this carbamate, one could monitor the disappearance of an isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of the carbamate C=O and N-H peaks.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| N-H | Stretching | 3200 - 3400 | Weak |

| C-H (aromatic) | Stretching | 3000 - 3100 | Strong |

| C=O (carbamate) | Stretching | 1680 - 1730 | Moderate |

| C=C (aromatic) | Stretching | 1450 - 1600 | Strong |

| C-N | Stretching | 1200 - 1350 | Moderate |

| C-O | Stretching | 1150 - 1250 | Moderate |

| C-F | Stretching | 1000 - 1300 (multiple strong bands) | Weak |

Mass Spectrometry (MS) for Reaction Progress Monitoring and Fragment Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

When subjected to ionization in a mass spectrometer (e.g., by electron impact), the molecule will fragment in a predictable manner. The fragmentation pattern can be used to confirm the structure of the compound. For this compound, characteristic fragmentation pathways would likely involve:

Cleavage of the C-O bond between the trifluoroethyl group and the carbamate oxygen.

Loss of the trifluoroethyl group.

Fragmentation of the carbamate linkage, potentially with the loss of CO₂.

Cleavage at the N-C bond connecting the phenyl ring to the carbamate nitrogen.

By monitoring the appearance of the molecular ion peak of the product and the disappearance of the reactant peaks, mass spectrometry can be used to follow the progress of a reaction.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (Predicted) | Possible Fragment Ion | Neutral Loss |

| 237 | [M]⁺ | - |

| 154 | [M - OCH₂CF₃]⁺ | •OCH₂CF₃ |

| 140 | [M - CH₂CF₃]⁺ | •CH₂CF₃ |

| 111 | [FC₆H₄NH₂]⁺ | CO₂ + C₂H₂F₃ |

| 95 | [FC₆H₄]⁺ | CONH₂ + C₂H₂F₃ |

Note: The predicted m/z values are based on the nominal masses of the most abundant isotopes.

X-ray Crystallography for Solid-State Structural Analysis in Mechanistic Contexts

For compounds that can be obtained as single crystals of suitable quality, X-ray crystallography provides the most definitive structural information in the solid state. This technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles.

For this compound, an X-ray crystal structure would reveal:

The planarity of the carbamate group.

The conformation of the trifluoroethyl group.

The orientation of the 3-fluorophenyl ring relative to the carbamate plane.

Intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen or fluorine atoms, which govern the crystal packing.

This detailed structural information is invaluable for understanding intermolecular forces, which can influence the compound's physical properties and reactivity in the solid state. In mechanistic studies, comparing the solid-state structure with solution-state conformations (inferred from NMR) can provide insights into the effects of the solvent environment.

Hyphenated Techniques for In-Situ Reaction Monitoring

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the in-situ monitoring of complex reaction mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for monitoring the progress of reactions in the liquid phase. It can separate the starting materials, intermediates, products, and byproducts, with the mass spectrometer providing identification and quantification of each component. This would be highly effective for optimizing reaction conditions for the synthesis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS offers excellent separation and sensitivity. It could be used to analyze the purity of the final product and to identify any volatile impurities.

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR): This powerful technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This is particularly useful for the unambiguous identification of unknown impurities or transient intermediates in a reaction mixture without the need for isolation.

The application of these hyphenated techniques provides a dynamic and comprehensive picture of the chemical processes involving this compound, from synthesis to degradation studies.

Computational and Theoretical Chemistry of 2,2,2 Trifluoroethyl N 3 Fluorophenyl Carbamate

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modeling the geometry and electronic landscape of molecules. For carbamates, these calculations are particularly useful in understanding conformational isomerism and the influence of substituents on the molecule's properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the structure and energetics of organic molecules. While specific DFT studies on 2,2,2-trifluoroethyl N-(3-fluorophenyl)carbamate are not prominent in the literature, extensive research on analogous N-(2,2,2-trifluoroethyl) carbamates provides a strong basis for understanding its conformational behavior. researchgate.net

A key structural feature of carbamates is the restricted rotation around the carbamate (B1207046) C–N bond due to amide-like resonance. nih.govacs.org This leads to the existence of distinct rotational isomers (rotamers), typically designated as E and Z (or syn and anti). Computational studies on model systems like N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate have explored the potential energy surface (PES) to locate all energy minima (stable conformers) and the transition states that separate them. researchgate.net These studies reveal that such carbamates can populate multiple stable rotamers separated by a discernible energy barrier. researchgate.netresearchgate.net The presence of the trifluoroethyl group is particularly useful as a reporter for this rotational isomerism in NMR spectroscopy. researchgate.net DFT calculations have successfully quantified the activation barrier for this E/Z-isomerization, showing good agreement with experimental values derived from variable temperature NMR studies. researchgate.net

Table 1: Representative DFT-Calculated Energetic Data for Carbamate Rotational Isomerism (Based on Analogous Systems)

| Parameter | Description | Typical Calculated Value (kcal/mol) |

| ΔE (E-Z) | The relative energy difference between the E and Z rotamers. | 0.5 - 2.0 |

| ΔG‡ (E/Z) | The activation free energy barrier for rotation around the C-N bond. | 15 - 23 |

Note: Data are generalized from studies on analogous N-substituted trifluoroethyl carbamates and serve as an illustrative example.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide another avenue for predicting molecular properties from first principles. scirp.org These methods are often used to calculate a variety of electronic properties that govern a molecule's interactions and reactivity. For carbamates, ab initio calculations can elucidate the effects of the fluorine substituents on the molecule's electronic structure. scirp.org

Predictions from these calculations include fundamental properties such as dipole moment, molecular polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's electronic stability and susceptibility to electronic excitation. For this compound, the electron-withdrawing nature of the fluorine atoms on both the ethyl and phenyl groups is expected to influence these properties significantly. Ab initio calculations can precisely quantify these effects, providing a detailed picture of the electron distribution and electrostatic potential across the molecule. scirp.org

Table 2: Electronic Properties Predictable via Ab Initio Calculations

| Property | Description | Significance |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Polarizability (α) | The ability of the electron cloud to be distorted by an electric field. | Relates to intermolecular forces and nonlinear optical properties. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and electronic transition energy. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping the energetic pathways of chemical reactions, allowing for the detailed study of mechanisms, intermediates, and transition states.

The formation of this compound can be achieved through several synthetic routes, with the reaction of an isocyanate and an alcohol being a common method. rsc.org Computational modeling can elucidate the mechanism of such reactions. For instance, ab initio studies on the reaction between phenyl isocyanate and an alcohol have detailed a molecular mechanism for urethane (B1682113) (carbamate) formation. nih.gov

These studies use high-level methods like the G4MP2 composite method to analyze the reaction energetics. nih.gov The calculations can identify key intermediates and transition states along the reaction coordinate. For the reaction between an isocyanate and an alcohol, computational models have proposed multi-step mechanisms involving the formation of intermediate complexes, followed by proton transfer events leading to the final carbamate product. nih.gov By calculating the energy barriers for each step, researchers can determine the rate-limiting step and understand how catalysts or solvent conditions might influence the reaction outcome. nih.govresearchgate.net

Derivatization reactions are chemical modifications made to a compound, often to alter its properties or prepare it for a specific type of analysis. nih.govnih.gov For this compound, a potential derivatization could involve electrophilic aromatic substitution on the 3-fluorophenyl ring.

Computational modeling can map the energetic landscape of such a reaction. This involves calculating the relative energies of the intermediates and transition states for the electrophile attacking at the positions ortho, meta, and para to the carbamate group. The calculations would account for the directing effects of both the fluorine atom and the carbamate substituent. By comparing the activation energies for attack at each position, the model can predict the regioselectivity of the reaction, identifying the most and least favored products. This theoretical analysis provides a predictive framework for understanding the molecule's reactivity in derivatization processes before they are attempted experimentally.

Spectroscopic Property Prediction and Validation against Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared directly with experimental results to confirm molecular structures. nih.govnih.gov

For fluorinated molecules like this compound, NMR spectroscopy, particularly ¹³C and ¹⁹F NMR, is a crucial characterization tool. rsc.org DFT calculations have become highly effective at predicting NMR chemical shifts. nih.govmdpi.com Studies on related N-(2,2,2-trifluoroethyl) carbamates have shown that computed ¹³C NMR chemical shifts and ¹³C-¹⁹F J-coupling constants are in good agreement with experimental spectra. researchgate.net This agreement is powerful because it allows for the unambiguous assignment of signals to specific atoms within the molecule. Furthermore, it can be used to validate the conformational analysis discussed previously, as different rotamers (E vs. Z) are predicted to have distinct chemical shifts. The close match between the Boltzmann-averaged calculated shifts and the observed spectrum confirms the presence and relative populations of these conformers in solution. researchgate.net

Table 3: Illustrative Comparison of Experimental vs. DFT-Calculated NMR Chemical Shifts for a Fluorinated Carbamate System

Note: This table is a hypothetical representation based on typical accuracies reported in the literature for DFT-based NMR predictions of fluorinated organic molecules to illustrate the validation process. nih.govmdpi.com

Calculated NMR Chemical Shifts and Vibrational Frequencies

NMR Chemical Shifts:

Quantum chemical calculations are a powerful tool for predicting NMR chemical shifts, which can aid in the structural elucidation of molecules. rsc.org For this compound, density functional theory (DFT) methods could be employed to calculate the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts. rsc.org The accuracy of these predictions is dependent on the level of theory and the basis set used. scispace.com

The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment of the fluorine atoms. For the trifluoroethyl group, a characteristic chemical shift is expected. Computational studies on other fluorinated organic molecules have shown that gas-phase calculations can provide accurate predictions of ¹⁹F NMR shifts. nih.gov The fluorine atom on the phenyl ring will have a chemical shift influenced by the carbamate substituent and its position on the aromatic ring.

The carbamate moiety itself exhibits interesting NMR characteristics due to restricted rotation around the C-N bond, which can lead to the observation of distinct signals for different conformers at low temperatures. acs.org The calculated chemical shifts for analogous N-aryl carbamates can provide a reference for the expected values in this compound.

Table 1: Predicted ¹³C and ¹⁹F NMR Chemical Shifts for Key Moieties in this compound Based on Analogous Compounds

| Moiety | Atom | Predicted Chemical Shift (ppm) |

| Trifluoroethyl | CF₃ | ~124 |

| Trifluoroethyl | CH₂ | ~62 |

| Carbamate | C=O | ~153 |

| 3-Fluorophenyl | C-F | ~163 (d, ¹JCF ≈ 245 Hz) |

| 3-Fluorophenyl | C-N | ~140 |

| Trifluoroethyl | CF₃ | ~ -74 (t) |

| 3-Fluorophenyl | C-F | ~ -113 |

Vibrational Frequencies:

Theoretical vibrational frequencies can be calculated using methods such as DFT, which can then be correlated with experimental infrared (IR) and Raman spectra. These calculations provide a detailed understanding of the vibrational modes of the molecule.

For this compound, the calculated vibrational spectrum would be characterized by several key stretching and bending frequencies. The trifluoroethyl group will exhibit strong C-F stretching vibrations. Based on calculations for 2,2,2-trifluoroethyl chloride, these are expected in the 1300-1100 cm⁻¹ region. nist.gov The carbamate group will have a characteristic C=O stretching frequency, typically observed around 1700 cm⁻¹. The N-H stretching vibration is expected in the region of 3400-3200 cm⁻¹, and its position can be influenced by hydrogen bonding. The aromatic ring will show C-H and C=C stretching vibrations, as well as out-of-plane bending modes.

Table 2: Predicted Key Vibrational Frequencies for this compound Based on Analogous Compounds

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | Carbamate | 3400 - 3200 |

| C-H Stretch (Aromatic) | 3-Fluorophenyl | 3100 - 3000 |

| C=O Stretch | Carbamate | ~1700 |

| C=C Stretch (Aromatic) | 3-Fluorophenyl | 1600 - 1450 |

| C-F Stretch | Trifluoroethyl | 1300 - 1100 |

| C-N Stretch | Carbamate | 1300 - 1200 |

| C-O Stretch | Carbamate/Ether | 1250 - 1050 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound at the atomic level. mdpi.com These simulations model the movement of atoms over time, offering insights into conformational changes and interactions with the surrounding environment.

Conformational Dynamics of this compound

The conformational landscape of this compound is largely defined by the rotational barriers around its single bonds. A key feature of carbamates is the restricted rotation around the C-N bond due to its partial double bond character. nih.gov This leads to the existence of cis and trans conformers (also referred to as syn and anti rotamers). nd.edu The energy difference between these conformers is generally small. nih.gov

The substituents on the nitrogen and oxygen atoms can influence the relative stability of the cis and trans isomers. For N-aryl carbamates, the electronic properties of the substituents on the aromatic ring can affect the rotational barrier. nd.edu Electron-withdrawing groups on the aryl ring tend to decrease the rotational barrier, while electron-donating groups increase it. nd.edu The fluorine atom at the meta position of the phenyl ring in this compound, being an electron-withdrawing group, is expected to have a modest effect on this barrier.

MD simulations could be used to explore the potential energy surface of the molecule and identify the most stable conformations. These simulations would also reveal the timescales of transitions between different conformational states.

Solvent Effects on Molecular Behavior via Simulation

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. MD simulations incorporating explicit solvent models can be used to study these effects in detail.

Solvent polarity is known to affect the conformational equilibrium of carbamates. nih.gov Polar solvents can stabilize the more polar conformer through dipole-dipole interactions. The formation of hydrogen bonds between the carbamate N-H group and solvent molecules can also play a crucial role in determining the preferred conformation.

Simulations can provide information on the solvation structure around the molecule, identifying preferential binding sites for solvent molecules. Furthermore, MD studies can be employed to investigate the influence of the solvent on the dynamics of the molecule, such as the rate of conformational changes. For instance, in the thermal decomposition of ammonium (B1175870) carbamate, molecular dynamics simulations have been used to understand the role of the solvent in the reaction. researchgate.net

Applications of 2,2,2 Trifluoroethyl N 3 Fluorophenyl Carbamate in Organic Synthesis As a Building Block or Intermediate

Role as a Precursor for Novel Fluorine-Containing Organic Molecules

The presence of fluorine can significantly alter a molecule's physical and chemical properties, including metabolic stability and lipophilicity. rsc.org Fluorinated building blocks are therefore essential for accessing novel chemical entities. Carbamates, and their more stable and selective precursors, carbamoyl (B1232498) fluorides, are considered exceptional building blocks for the synthesis of a wide range of organic compounds. nih.govacs.org

The synthesis of molecules containing multiple fluorine atoms or fluorinated groups, known as polyfluorinated compounds, is a rapidly growing area of research. nih.govnih.gov Fluorinated carbamates are key starting materials in this field. The 2,2,2-trifluoroethyl N-(3-fluorophenyl)carbamate structure is a prime example of a synthon that can introduce two separate fluorinated moieties into a target molecule through distinct synthetic transformations.

Research in the synthesis of polyfluorinated carbohydrates, for instance, highlights the diverse strategies used to introduce fluorine. nih.govacs.org While not directly involving the title compound, the principles of using fluorinated precursors are well-established. The trifluoroethyl group can be carried through multi-step syntheses, while the fluorophenyl group can undergo further functionalization, allowing for the assembly of complex structures where fluorine atoms are precisely positioned to modulate biological activity or material properties.

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products, and the introduction of fluorine into these scaffolds is a proven strategy for enhancing therapeutic efficacy. rsc.orgnih.gov Fluorinated building blocks provide a direct and efficient route to these valuable compounds. The N-(3-fluorophenyl) portion of this compound can serve as a key structural element in the construction of fluorinated nitrogen-containing heterocycles.

The general synthetic utility of related fluorinated precursors is well-documented. For example, carbamoyl fluorides, which are closely related to carbamates, are employed in the synthesis of various heterocycles. nih.govacs.org Spiro-type compounds, noted for their three-dimensional properties in medicinal chemistry, have been successfully synthesized using electrolytic methods compatible with these functional groups. acs.org This demonstrates the robustness of the fluorinated carbamate (B1207046) motif, suggesting its applicability in synthetic routes toward complex heterocyclic targets such as fluorinated quinolines, indoles, or azoles. rsc.orgnih.gov

Utility in the Development of New Synthetic Methodologies

Beyond its role as a structural precursor, this compound and related aryl carbamates are valuable substrates for developing and refining new synthetic reactions, particularly in the realm of metal-catalyzed cross-coupling.

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. researchgate.net While aryl halides and triflates are common electrophiles, aryl carbamates have emerged as an attractive alternative class of substrates. nih.govmit.edu They are easy to prepare, stable, and notably, often show low reactivity toward palladium(0) catalysts, which allows for selective activation with other metals like nickel. nih.govrsc.org

A nickel-catalyzed amination of N,N-dialkyl aryl O-carbamates has been developed, showcasing the broad scope of this methodology for both the carbamate and amine coupling partners. nih.govrsc.org This approach is significant because the carbamate group can be used to direct other functionalization reactions, such as ortho-metallation, before the cross-coupling event. nih.gov The N-(3-fluorophenyl)carbamate moiety is an ideal candidate for such transformations, where the C–O bond of the carbamate is cleaved and replaced with a C–N bond.

| Parameter | Conditions for Nickel-Catalyzed Amination of Aryl Carbamates |

| Catalyst | Ni(cod)₂ (10-15 mol%) |

| Ligand | Biphenyl-derived phosphine (B1218219) ligands (e.g., 2-(dicyclohexylphosphino)biphenyl) |

| Base | NaOtBu (2.2 equiv) |

| Substrates | Electron-rich, heterocyclic, and sterically hindered aryl carbamates |

| Coupling Partner | Various primary and secondary amines |

| Reference | nih.gov |

This interactive data table summarizes typical conditions for the cross-coupling of aryl carbamates, a reaction class applicable to this compound.

Furthermore, palladium-catalyzed methods have been developed for the synthesis of N-aryl carbamates from aryl chlorides or triflates and sodium cyanate (B1221674) in the presence of an alcohol, demonstrating the versatility of metal catalysis in manipulating this functional group. mit.edu

The simultaneous introduction of two heteroatoms across a double bond is a powerful transformation for rapidly building molecular complexity. Palladium-catalyzed aminoacetoxylation of alkenes is one such method. researchgate.net To control reactivity and selectivity, particularly diastereoselectivity, a "tethering" strategy is often employed, where the nucleophile and the alkene are temporarily linked. nih.govacs.org

Early work in this area utilized carbamate and imidate tethers. nih.govresearchgate.net More recently, a highly effective method uses an easily introduced and removed trifluoroacetaldehyde-derived tether. nih.govepfl.ch This strategy enables the diastereoselective, oxidative introduction of oxygen and nitrogen across unsaturated bonds, likely proceeding through high-valent palladium intermediates. acs.orgresearchgate.net The carbamate nitrogen, such as the one in this compound, can act as the nitrogen source in this transformation. The process involves the formation of a temporary acetal-based tether between the nitrogen nucleophile and an allylic alcohol, followed by a palladium-catalyzed cyclization and subsequent cleavage of the tether to yield the final functionalized product. nih.gov

Strategies for Fluorous Mixture Synthesis Involving Fluorinated Carbamates

Fluorous synthesis is a technique that facilitates the purification of reaction products by tagging them with a polyfluorinated alkyl chain. acs.org This "fluorous tag" imparts a unique solubility profile, allowing the tagged compound to be selectively separated from non-fluorinated reagents and byproducts using fluorous solid-phase extraction (FSPE). nih.gov

The trifluoroethyl group in this compound can function as a "light" fluorous tag. acs.org Carbamates are widely used as protecting groups for amines in the synthesis of peptides and carbohydrates. researchgate.net By using a fluorinated carbamate, the protective group also serves as a purification handle. Several fluorous versions of common amine protecting groups, such as the tert-butyloxycarbonyl (Boc) group, have been developed. figshare.com These "FBoc" groups are readily attached to amines and cleaved under standard conditions, and their fluorinated alcohol byproducts can often be recovered and reused. figshare.com

The use of fluorous carbamate protecting groups is particularly advantageous in mixture synthesis, where multiple compounds are synthesized in a single pot. researchgate.net Each component can be tagged with a fluorous group of a different fluorine content, allowing for their separation and identification at the end of the synthetic sequence. This strategy streamlines the synthesis of compound libraries for drug discovery and other applications. acs.orgnih.gov

Derivatization Reagent Applications (Excluding Product Properties/Uses)

While specific, documented instances of this compound being used as a derivatization reagent are not extensively reported in readily available literature, its chemical structure suggests a significant potential for such applications, particularly in the derivatization of primary and secondary amines to form substituted ureas. This potential is inferred from the well-established reactivity of related N-aryl carbamates. google.comresearchgate.netthieme-connect.com

The primary application in this context is the conversion of amines into their corresponding urea (B33335) derivatives. This transformation is valuable in organic synthesis and analytical chemistry for several reasons, including the modification of a compound's polarity and volatility, and the introduction of a chromophore or electrophore for detection purposes. The reaction of this compound with an amine would likely proceed via a nucleophilic substitution or an elimination-addition mechanism.

Reaction with Amines to Form Substituted Ureas

N-phenyl carbamates are known to react with amines to yield N,N'-substituted ureas, often under mild conditions. google.com In a typical reaction, the carbamate is treated with a stoichiometric amount of a primary or secondary amine. The reaction can be carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) at ambient temperatures. google.com

The general reaction can be depicted as follows:

Figure 1: Proposed reaction of this compound with a primary amine (R-NH₂) to yield a substituted urea and 2,2,2-trifluoroethanol (B45653).

The mechanism for this transformation is believed to proceed through one of two primary pathways, depending on the reaction conditions. Under neutral or mild conditions, a direct nucleophilic attack of the amine on the carbonyl carbon of the carbamate can occur, followed by the elimination of 2,2,2-trifluoroethanol.

Alternatively, particularly at elevated temperatures or in the presence of a base, the reaction may proceed via the formation of an isocyanate intermediate. thieme-connect.com The base would facilitate the deprotonation of the carbamate nitrogen, leading to the elimination of the 2,2,2-trifluoroethoxide leaving group to form 3-fluorophenyl isocyanate. This highly reactive intermediate is then rapidly trapped by the amine to furnish the final urea product.

The following table outlines potential amine substrates that could be derivatized using this compound, along with the expected urea products.

| Amine Substrate | Expected Urea Derivative | Potential Reaction Conditions |

|---|---|---|

| Aniline (B41778) | 1-(3-Fluorophenyl)-3-phenylurea | DMSO, room temperature |

| Benzylamine | 1-Benzyl-3-(3-fluorophenyl)urea | DMSO, room temperature |

| n-Butylamine | 1-Butyl-3-(3-fluorophenyl)urea | DMSO, room temperature |

| Diethylamine | 1,1-Diethyl-3-(3-fluorophenyl)urea | DMSO, room temperature |

| Piperidine | (3-Fluorophenyl)(piperidin-1-yl)methanone | DMSO, room temperature |

Considerations for Derivatization

The presence of the electron-withdrawing trifluoroethyl group could influence the reactivity of the carbamate. It may enhance the electrophilicity of the carbonyl carbon, potentially facilitating the nucleophilic attack by the amine.